5-Fluoro-2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-amine
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Overview
Description
5-Fluoro-2’-(trifluoromethoxy)-[1,1’-biphenyl]-3-amine is a fluorinated aromatic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of both fluorine and trifluoromethoxy groups in its structure imparts distinct characteristics, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2’-(trifluoromethoxy)-[1,1’-biphenyl]-3-amine typically involves multiple steps, starting from commercially available precursors. One common approach is the trifluoromethoxylation of a biphenyl derivative, followed by amination. The reaction conditions often require the use of specialized reagents and catalysts to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2’-(trifluoromethoxy)-[1,1’-biphenyl]-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen fluoride-pyridine, 1,3-dibromo-5,5-dimethylhydantoin, and various catalysts. The reaction conditions are typically optimized to achieve high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
5-Fluoro-2’-(trifluoromethoxy)-[1,1’-biphenyl]-3-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Fluoro-2’-(trifluoromethoxy)-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of fluorine and trifluoromethoxy groups enhances its binding affinity and selectivity, making it a potent modulator of biological processes .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-(trifluoromethoxy)cinnamic acid: Another fluorinated aromatic compound with similar chemical properties.
5-Fluoro-2-(trifluoromethoxy)-1H-indole-2,3-dione: A compound with anti-inflammatory activity, used in the development of new therapeutic agents.
Uniqueness
5-Fluoro-2’-(trifluoromethoxy)-[1,1’-biphenyl]-3-amine stands out due to its unique combination of fluorine and trifluoromethoxy groups, which impart distinct chemical and biological properties. Its versatility in various applications, from pharmaceuticals to advanced materials, highlights its significance in scientific research and industry .
Properties
IUPAC Name |
3-fluoro-5-[2-(trifluoromethoxy)phenyl]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4NO/c14-9-5-8(6-10(18)7-9)11-3-1-2-4-12(11)19-13(15,16)17/h1-7H,18H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFCHVZHKRLCQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)F)N)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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